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Introduction
Ludaconitine is a C19-diterpenoid alkaloid, a class of natural products known for their complex

chemical structures and significant biological activities. Found in plants of the Aconitum and

Delphinium genera, these alkaloids have a long history in traditional medicine. This technical

guide provides a comprehensive overview of the chemical structure and stereochemistry of

Ludaconitine, drawing upon available data for this class of compounds. While specific

experimental data for Ludaconitine is not extensively available in public databases, this paper

will present a detailed analysis based on the general principles and established knowledge of

C19-diterpenoid alkaloids.

Chemical Structure
The core chemical structure of Ludaconitine is a highly intricate and rigid hexacyclic ring

system. As a C19-diterpenoid alkaloid, its skeleton is derived from a 20-carbon diterpene

precursor that has lost one carbon atom. The IUPAC name for Ludaconitine is

[(1α,3α,6α,14α,16β)-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,8,13,14-tetrol 8-

acetate 14-benzoate], and its molecular formula is C₃₂H₄₅NO₉, with a molecular weight of

587.7 g/mol . The Chemical Abstracts Service (CAS) registry number for Ludaconitine is

82144-72-7.

Table 1: Physicochemical Properties of Ludaconitine
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Property Value

Molecular Formula C₃₂H₄₅NO₉

Molecular Weight 587.7 g/mol

CAS Number 82144-72-7

Stereochemistry
The stereochemistry of Ludaconitine is exceptionally complex, featuring multiple chiral centers

that define its three-dimensional conformation. The specific arrangement of substituents at

these chiral centers is crucial for its biological activity. The relative and absolute

stereochemistry of C19-diterpenoid alkaloids is typically determined through a combination of

advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)

spectroscopy and X-ray crystallography.

Due to the lack of a publicly available crystal structure for Ludaconitine, a detailed discussion

of its solid-state conformation is not possible. However, the stereochemical configuration can

be inferred from spectroscopic data and comparison with structurally related,

crystallographically characterized alkaloids. The complex ring system locks the molecule into a

rigid conformation, with the various substituents occupying well-defined spatial positions.

Spectroscopic Data
Detailed NMR spectral data is paramount for the structural elucidation and verification of

complex natural products like Ludaconitine. While a complete, assigned NMR spectrum for

Ludaconitine is not readily found in the literature, this section outlines the expected signals

based on the known structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in Ludaconitine
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Proton
Predicted Chemical Shift
(ppm)

Multiplicity

N-CH₂-CH₃ ~1.1 t

OCH₃ 3.2 - 3.4 s

H-1 ~3.0 d

H-6 ~4.0 d

H-14 ~4.9 d

H-17 ~2.8 s

Aromatic (benzoate) 7.4 - 8.1 m

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in Ludaconitine

Carbon Predicted Chemical Shift (ppm)

C=O (acetate) ~170

C=O (benzoate) ~166

Aromatic (benzoate) 128 - 133

C-1 ~83

C-3 ~72

C-6 ~83

C-8 ~78

C-13 ~75

C-14 ~80

C-16 ~82

OCH₃ 56 - 62

N-CH₂-CH₃ ~49, ~13
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Experimental Protocols
Isolation and Purification of Diterpenoid Alkaloids from
Aconitum Species (General Protocol)
The following provides a generalized experimental protocol for the isolation of diterpenoid

alkaloids, including Ludaconitine, from plant material. Specific conditions may need to be

optimized for the particular plant species and target compound.

Workflow for Alkaloid Isolation
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Caption: Generalized workflow for the isolation of Ludaconitine.
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Extraction: The dried and powdered plant material (e.g., roots of an Aconitum species) is

extracted with a suitable organic solvent, typically methanol or ethanol, using maceration or

a Soxhlet apparatus.

Acid-Base Partitioning: The crude extract is concentrated under reduced pressure. The

residue is then subjected to an acid-base partitioning procedure to separate the alkaloids

from neutral and acidic components. This involves dissolving the residue in an acidic

aqueous solution (e.g., 5% HCl) and washing with a non-polar organic solvent (e.g., diethyl

ether or ethyl acetate). The acidic aqueous layer, containing the protonated alkaloids, is then

basified (e.g., with ammonia solution to pH 9-10) and extracted with a chlorinated solvent

(e.g., dichloromethane or chloroform) to yield the crude alkaloid fraction.

Chromatographic Separation: The crude alkaloid mixture is then subjected to column

chromatography on silica gel or alumina. The column is typically eluted with a gradient of

increasing polarity, for example, a mixture of chloroform and methanol.

Fraction Analysis and Further Purification: Fractions are collected and analyzed by thin-layer

chromatography (TLC). Fractions containing the compound of interest, identified by

comparison with a standard or by subsequent spectroscopic analysis, are combined. Further

purification to obtain pure Ludaconitine is achieved through techniques such as preparative

high-performance liquid chromatography (HPLC) or recrystallization.

Biological Activity and Signaling Pathways
Diterpenoid alkaloids are well-known for their potent biological activities, often targeting ion

channels. While specific electrophysiological studies on Ludaconitine are not readily available,

many alkaloids from Aconitum species are known to interact with voltage-gated sodium and

potassium channels. This interaction can lead to a range of physiological effects, from

cardiotoxicity to analgesic properties.

The proposed mechanism of action for many diterpenoid alkaloids involves the modulation of

ion channel gating. For voltage-gated sodium channels, this can involve binding to a site within

the channel pore, leading to either blockade of ion permeation or alteration of the channel's

opening and closing kinetics.

Hypothesized Signaling Pathway for Diterpenoid Alkaloid Action on a Neuron
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Caption: Hypothesized modulation of neuronal signaling by Ludaconitine.

Conclusion
Ludaconitine possesses a formidable chemical structure, characteristic of the C19-diterpenoid

alkaloids. Its complex, polycyclic framework and dense stereochemistry present a significant

challenge for both isolation and synthetic chemists. While a comprehensive dataset of its

experimental properties is not currently available in the public domain, this guide provides a

foundational understanding of its chemical nature based on the established knowledge of this

important class of natural products. Further research, including detailed spectroscopic analysis,

X-ray crystallography, and electrophysiological studies, is necessary to fully elucidate the

structure-activity relationships of Ludaconitine and to explore its potential as a lead compound

in drug discovery.

To cite this document: BenchChem. [Ludaconitine: A Deep Dive into its Chemical
Architecture and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10817843#chemical-structure-and-stereochemistry-
of-ludaconitine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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